N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-8-2-3-13(16(19)21)15(20)18-10-11-4-7-14(17-9-11)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUUEBMXMHDGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropylpyridine derivative, which undergoes a series of reactions including methylation, oxidation, and amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on structural formulas.
Key Differences and Implications
Substituent Effects on Lipophilicity and Bioavailability The cyclopropyl group in the target compound likely enhances lipophilicity compared to the sugar-derived moiety in Compound 13, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility Compound 13 was synthesized in 93% yield using a monosaccharide derivative, suggesting efficient coupling methodologies for complex substituents . The target compound’s cyclopropylpyridinylmethyl group may require specialized cyclopropanation techniques, though synthetic details are unspecified.
Biological Activity
- The elastase inhibitor’s methanesulfonyl and trifluoromethylphenyl groups are critical for targeting serine proteases, highlighting the role of electron-deficient substituents in enzyme inhibition . The target compound’s cyclopropylpyridinyl group may similarly engage in hydrophobic or π-π interactions, but experimental validation is needed.
Limitations of Current Data
- No direct pharmacological or crystallographic data (e.g., binding modes, IC50 values) are available for the target compound. Structural inferences rely on analogues and computational tools like SHELX, which is widely used for small-molecule refinement .
- Comparative studies on metabolic stability, toxicity, or in vivo efficacy are absent in the provided evidence.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by relevant data and case studies.
Structural Characteristics
This compound belongs to the class of nitrogen-containing heterocycles, characterized by the presence of a pyridine ring , a carboxamide group , and a cyclopropyl substituent . Its molecular formula is with a molecular weight of approximately 283.32 g/mol. The structural features significantly influence its chemical reactivity and biological properties:
| Feature | Description |
|---|---|
| Pyridine Ring | Contributes to aromaticity and electronic properties |
| Carboxamide Group | Enhances polarity and solubility |
| Cyclopropyl Group | Influences three-dimensional conformation |
Synthesis
The synthesis of this compound can be approached through various synthetic routes, including:
- Condensation Reactions : Involving pyridine derivatives and appropriate carbonyl compounds.
- Cyclization Processes : Leading to the formation of the dihydropyridine framework.
These methods allow for the modification of functional groups to enhance biological activity.
Biological Activity
The compound exhibits several promising biological activities, which are summarized below:
Antimicrobial Properties
Compounds within this structural class have been studied for their antimicrobial effects. Preliminary investigations suggest that this compound may inhibit the growth of various bacterial strains due to its ability to interact with bacterial cell membranes or metabolic pathways.
Anti-inflammatory Effects
The presence of both pyridine and carboxamide functionalities is often associated with anti-inflammatory properties. Research indicates that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions such as arthritis or other inflammatory diseases.
Potential as Therapeutic Agents
The unique combination of functional groups in this compound positions it as a candidate for developing new pharmaceuticals targeting various diseases. Its derivatives may show improved binding affinities to biological targets, enhancing their pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within this class. Notable findings include:
-
Anticancer Activity : Related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer properties.
Compound Name Biological Activity 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL... Potential anticancer activity 3-amino-N-(5-fluoro-pyridinyl)-6-methyl-pyrazine Antimicrobial properties 2-{[4-(5-Cyclopropylpyridinyl)phenyl]methyl}-4-hydroxycarbonic acid Anti-inflammatory effects - Mechanistic Studies : Investigations into the interactions between this compound and biological macromolecules (e.g., proteins) are essential for understanding its mechanism of action. Early studies indicate it may affect enzyme activity or receptor binding.
Q & A
Basic: What are the common synthetic routes for N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and what critical parameters govern yield and purity?
Answer:
Synthesis typically involves multi-step coupling reactions, such as amide bond formation between 6-cyclopropylpyridin-3-ylmethylamine and 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Key parameters include:
- Catalysts : Lewis acids (e.g., HATU, EDCI) for amide coupling .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
- Purification : Column chromatography or crystallization for isolating intermediates; NMR and mass spectrometry for structural validation .
Basic: How is structural confirmation achieved for this compound, and what analytical techniques are most reliable?
Answer:
Structural validation relies on:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and functional groups (e.g., cyclopropyl, amide) .
- X-ray crystallography : Resolves tautomeric ambiguity (e.g., lactam vs. hydroxy-pyridine forms) and confirms planar conformations via π-conjugation .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products in multi-step syntheses?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Statistical modeling to assess interactions between temperature, solvent polarity, and catalyst loading .
- Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation analogs) .
- In-line monitoring : Real-time HPLC or IR spectroscopy to track intermediate stability .
Advanced: How can researchers resolve contradictions in reported tautomeric or conformational data for this compound?
Answer:
Discrepancies (e.g., keto-amine vs. hydroxy-pyridine tautomers) are resolved via:
- Crystallographic refinement : SHELXL software identifies dominant tautomers using high-resolution data .
- Variable-temperature NMR : Detects dynamic equilibria in solution .
- DFT calculations : Predicts thermodynamic stability of tautomers .
Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?
Answer:
- Enzyme inhibition assays : Kinetics studies (e.g., IC, K) to identify target interactions .
- Molecular docking : Predict binding modes with proteins (e.g., kinases, GPCRs) using software like AutoDock .
- Metabolic profiling : LC-MS/MS to track stability in biological matrices .
Advanced: How can regioselectivity challenges during functionalization (e.g., halogenation, cross-coupling) be addressed?
Answer:
- Directing groups : Install transient groups (e.g., pyridyl) to steer electrophilic attacks .
- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .
- Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic substitutions .
Advanced: What strategies mitigate degradation or instability during storage or biological assays?
Answer:
- Stress testing : Expose the compound to heat, light, and humidity to identify degradation pathways .
- Formulation : Use lyophilization or lipid-based carriers to enhance shelf life .
- Stabilizing additives : Antioxidants (e.g., BHT) or chelators in buffer systems .
Advanced: How can researchers explore synergistic effects when this compound is used in multi-target applications?
Answer:
- Phenotypic screening : Pair with known inhibitors/agonists in cell-based assays .
- Proteomics : SILAC or TMT labeling to identify off-target interactions .
- Network pharmacology : Build interaction networks using STRING or KEGG databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
